molecular formula C11H18O4 B13190613 Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13190613
M. Wt: 214.26 g/mol
InChI Key: KCAIPTASMVERFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a bicyclic structure featuring a 1-oxaspiro[2.5]octane core. The molecule contains two key substituents: a methoxy group at position 4 and a methyl group at position 2, both contributing to its steric and electronic properties. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity, which may influence reactivity, stability, and biological activity.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-10(9(12)14-3)11(15-10)7-5-4-6-8(11)13-2/h8H,4-7H2,1-3H3

InChI Key

KCAIPTASMVERFY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCCC2OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Hydrolysis: Typically performed under basic aqueous conditions using potassium hydroxide at elevated temperatures to convert nitriles to carboxylic acids.
  • Cyclization: Utilizes carboxylic acid anhydride forming agents such as acetic anhydride in non-polar solvents like mesitylene at elevated temperatures to promote ring closure.
  • Esterification: Carried out with excess methanol and catalytic 4-dimethylaminopyridine to enhance reaction rates.
  • Acid chloride formation: Thionyl chloride is used with catalytic N,N-dimethylformamide in toluene to convert carboxylic acids to acid chlorides efficiently.
  • Methylation: Employs nucleophilic methylating agents such as methyl magnesium bromide or methyl copper reagents, often in the presence of iron or copper catalysts, in solvents like tetrahydrofuran or toluene.
  • Final cyclization: Basic conditions with sodium methanolate in tetrahydrofuran facilitate ring closure to form the oxaspiro compound.

Mechanistic Insights

  • The initial hydrolysis step converts nitrile groups to carboxylic acids, setting the stage for cyclization.
  • Cyclization to the spirocyclic dione involves intramolecular nucleophilic attack facilitated by the anhydride forming agent.
  • Methanolysis introduces the methoxycarbonyl group, critical for the final ester functionality.
  • Acid chloride formation activates the carboxyl group for nucleophilic attack by methylating agents.
  • Methylation introduces the methyl substituent at the 2-position of the oxaspiro ring system.
  • Final base-induced cyclization closes the oxetane ring, completing the spirocyclic structure.

Comparative Data Table of Key Preparation Steps

Parameter Method 1 (Multi-step) Method 2 (Variant)
Starting Material (1-cyanomethyl-cyclopropyl)-acetonitrile 6-oxa-spiro[2.5]octane-5,7-dione
Key Cyclization Agent Acetic anhydride, mesitylene Sodium methanolate, THF
Methylation Reagent Methyl magnesium bromide or methyl copper reagent Same
Esterification Agent Methanol, DMAP Methanol
Typical Solvents Toluene, THF THF
Temperature Range Elevated (50-100 °C) Ambient to elevated
Catalysts/Promoters DMAP, DMF, Fe or Cu catalysts Same
Yield Range (Reported) Moderate to high (varies with step optimization) Comparable to Method 1
Advantages Well-established, versatile Potentially fewer steps, alternative sequence

Additional Considerations from Literature

  • The synthesis of oxetane rings, including spirocyclic oxetanes, has been extensively reviewed, highlighting the importance of ring strain and reactivity of the four-membered oxetane ring in synthetic design.
  • The use of nucleophilic methylation agents under catalytic conditions is a common strategy to introduce methyl groups selectively in complex molecules.
  • The choice of solvent and temperature critically influences the cyclization efficiency and product purity.
  • Purification typically involves extraction, drying over anhydrous magnesium sulfate, and distillation under reduced pressure to isolate the spirocyclic ester in a stable form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Notes Reference
Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate Not provided C₁₁H₁₆O₄ ~212.24 (calculated) 4-methoxy, 2-methyl No data available Target compound
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate 1692434-03-9 C₁₀H₁₅ClO₃ 218.68 2-chloro, 4-methyl No purity data; lab use only
Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate 1561940-53-1 C₁₁H₁₈O₃ 198.26 5-ethyl Temporarily unavailable
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate 1500200-53-2 C₁₂H₂₀O₃ 212.28 2-isopropyl ≥95% purity; discontinued stock
Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate 60234-72-2 C₁₃H₂₂O₃ 226.31 5,5,7-trimethyl, ethyl ester Supplier details unspecified
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate 1869269-88-4 C₉H₁₄O₅ 202.20 4-methoxy, 1,6-dioxa core No stability or purity data

Key Comparative Observations

Substituent Effects on Molecular Weight :

  • The chloro-substituted analog (CAS 1692434-03-9) has the highest molecular weight (218.68 g/mol) due to the chlorine atom’s mass contribution .
  • The 1,6-dioxaspiro analog (CAS 1869269-88-4) has a lower molecular weight (202.20 g/mol) despite additional oxygen atoms, likely due to a smaller carbon framework .

Functional Group Influence on Reactivity: Chloro vs. Ester Variations: Ethyl esters (e.g., CAS 60234-72-2) may confer different solubility profiles compared to methyl esters, impacting bioavailability or synthetic utility .

The isopropyl-substituted analog (CAS 1500200-53-2) highlights the role of steric bulk in modulating reactivity; its discontinued status may reflect synthetic or stability issues .

Applications and Availability: Several analogs (e.g., CAS 1561940-53-1) are listed as temporarily unavailable, indicating high demand or challenging synthesis .

Biological Activity

Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate, with the CAS number 1699954-42-1, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

The molecular formula of this compound is C10H16O4C_{10}H_{16}O_{4} with a molecular weight of 200.23 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.

PropertyValue
CAS Number1699954-42-1
Molecular FormulaC₁₀H₁₆O₄
Molecular Weight200.23 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of spiro compounds, including derivatives like this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, which is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Study Example:
In a study evaluating the antibacterial properties of spiro compounds, this compound demonstrated effective inhibition of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a lead compound for further development.

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that this compound may possess anti-inflammatory properties.

Research Findings:
In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This effect was linked to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses .

The biological activity of this compound appears to stem from several mechanisms:

  • Membrane Disruption: Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Cytokine Modulation: The compound's ability to downregulate inflammatory cytokines suggests it may interfere with signaling pathways critical for inflammation.
  • Enzyme Inhibition: The structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or inflammation .

Q & A

Q. Table 1: Representative Synthetic Conditions for Spirocyclic Analogs

Compound TypeMethodYieldKey ConditionsReference
Azaspiro[3.4]octaneBoc-protected cyclization65-75%NaH, THF, 0°C
Bicyclo[2.2.2]octane estersAcid-catalyzed ring closure82%H₂SO₄, MeOH, reflux

Basic: How should researchers approach structural elucidation, particularly for confirming stereochemistry and spiro junction geometry?

A multi-technique approach is critical:

  • X-ray Crystallography : The gold standard for unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and spiro junction geometry. For example, ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate derivatives were resolved with R-factors < 0.05 using SHELX .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify methoxy (δ ~3.3 ppm) and ester (δ ~170 ppm) groups. Coupling constants (e.g., J = 8–12 Hz) help assign axial/equatorial substituents .
    • NOESY/ROESY : Detect through-space interactions to confirm spiro connectivity and stereochemistry .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) to validate assignments .

Advanced: What experimental and computational methods address contradictions in stereochemical outcomes during synthesis?

Discrepancies in stereoselectivity often arise from competing transition states. Methodological solutions include:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives) to enforce desired configurations .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via LC-MS to isolate intermediates. For example, ethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate (mp 189–191°C) crystallizes preferentially over the trans-isomer under specific solvent conditions .
  • DFT Modeling : Calculate activation energies for competing pathways. In a study of bicyclo[2.2.2]octane derivatives, DFT revealed a 2.3 kcal/mol preference for the endo transition state, guiding solvent selection .

Advanced: How can researchers leverage computational chemistry to predict biological activity or reactivity of this compound?

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., dopamine transporters, as seen in structurally related radiopharmaceuticals like 123I-ioflupane) .
  • Reactivity Predictions :
    • Fukui Indices : Identify nucleophilic/electrophilic sites. For ester-containing spirocycles, the carbonyl carbon often shows high electrophilicity, guiding derivatization .
    • MD Simulations : Assess stability in physiological conditions (e.g., solvation free energy calculations) .
  • Table 2: Computational Parameters for Related Compounds
PropertyMethodSoftwareReference
Fukui IndicesB3LYP/6-311++G(d,p)Gaussian 09
Docking ScoresVina Scoring FunctionAutoDock

Advanced: What methodologies are suitable for evaluating the compound’s potential in neuropharmacology, given structural analogs used in SPECT imaging?

  • In Vitro Binding Assays : Screen for dopamine transporter (DAT) affinity using ³H-WIN 35,428 displacement assays, as performed for 123I-ioflupane .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Ester groups may confer susceptibility to esterase hydrolysis, requiring prodrug strategies .
  • Comparative Pharmacokinetics : Use radiolabeled analogs (e.g., ¹⁴C-tagged versions) to study blood-brain barrier penetration in rodent models .

Advanced: How can crystallographic data resolve ambiguities in spiro ring conformations, and what are common pitfalls?

  • Data Collection : High-resolution (<1.0 Å) datasets reduce noise. For small molecules, synchrotron radiation improves accuracy .
  • Refinement Pitfalls :
    • Disorder : Partial occupancy of methoxy groups may require splitting into multiple positions. Use SHELXL’s PART instruction to model disorder .
    • Twinned Crystals : Test for twinning (e.g., Hooft parameter > 0.5) and apply twin laws during refinement .
  • Validation Tools : Check Rint (>0.05 suggests poor quality) and ADDSYM in PLATON to detect missed symmetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.